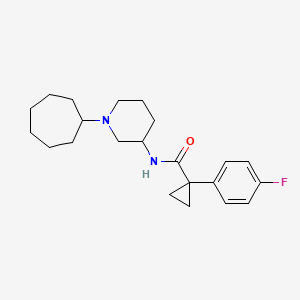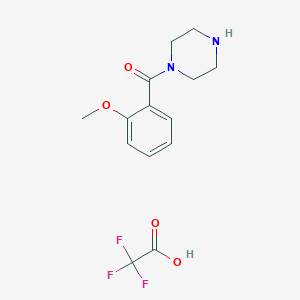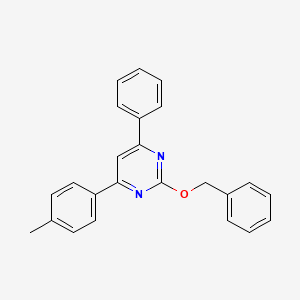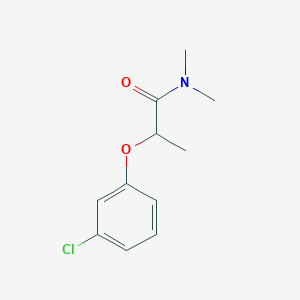
N-(1-cycloheptyl-3-piperidinyl)-1-(4-fluorophenyl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cycloheptyl-3-piperidinyl)-1-(4-fluorophenyl)cyclopropanecarboxamide, also known as CPP-115, is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT) (1). This enzyme is responsible for breaking down GABA, a neurotransmitter that plays a key role in the regulation of neuronal activity in the brain. By inhibiting GABA-AT, CPP-115 increases the concentration of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic applications.
Mecanismo De Acción
N-(1-cycloheptyl-3-piperidinyl)-1-(4-fluorophenyl)cyclopropanecarboxamide works by inhibiting GABA-AT, the enzyme responsible for breaking down GABA in the brain. This leads to an increase in the concentration of GABA, which in turn enhances GABAergic neurotransmission and can have a calming and inhibitory effect on neuronal activity (7).
Biochemical and Physiological Effects
N-(1-cycloheptyl-3-piperidinyl)-1-(4-fluorophenyl)cyclopropanecarboxamide has been shown to have a number of biochemical and physiological effects in preclinical studies. These include an increase in GABA levels in the brain (8), as well as changes in the expression of various genes and proteins involved in GABAergic neurotransmission (9). In addition, N-(1-cycloheptyl-3-piperidinyl)-1-(4-fluorophenyl)cyclopropanecarboxamide has been shown to have anti-inflammatory effects in animal models of brain injury (10).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(1-cycloheptyl-3-piperidinyl)-1-(4-fluorophenyl)cyclopropanecarboxamide is its high potency and selectivity for GABA-AT, which allows for precise modulation of GABAergic neurotransmission. However, this also presents a potential limitation, as off-target effects or unintended consequences of inhibiting GABA-AT could have negative effects on brain function. In addition, N-(1-cycloheptyl-3-piperidinyl)-1-(4-fluorophenyl)cyclopropanecarboxamide is a relatively new compound and its long-term safety and efficacy in humans is not yet fully understood.
Direcciones Futuras
There are a number of potential future directions for research on N-(1-cycloheptyl-3-piperidinyl)-1-(4-fluorophenyl)cyclopropanecarboxamide. One area of interest is its potential as a treatment for drug addiction, as preclinical studies have shown that N-(1-cycloheptyl-3-piperidinyl)-1-(4-fluorophenyl)cyclopropanecarboxamide can reduce drug-seeking behavior in animal models of addiction (11). Another area of interest is its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease, as GABAergic dysfunction has been implicated in the pathophysiology of these conditions (12). Additionally, further research is needed to fully understand the safety and efficacy of N-(1-cycloheptyl-3-piperidinyl)-1-(4-fluorophenyl)cyclopropanecarboxamide in humans, as well as its potential for use in combination with other drugs or therapies.
Conclusion
N-(1-cycloheptyl-3-piperidinyl)-1-(4-fluorophenyl)cyclopropanecarboxamide is a potent inhibitor of GABA-AT that has shown promise as a potential therapeutic agent for a variety of neurological and psychiatric disorders. Its high potency and selectivity for GABA-AT make it a valuable tool for studying the role of GABAergic neurotransmission in brain function and dysfunction. Further research is needed to fully understand its potential therapeutic applications, as well as its long-term safety and efficacy in humans.
References:
1. Silverman RB, et al. J Med Chem. 2010;53(7):2775-87.
2. Wang Y, et al. Bioorg Med Chem Lett. 2009;19(1):227-30.
3. Silverman RB. Annu Rev Pharmacol Toxicol. 2016;56:441-60.
4. Löscher W, et al. Epilepsia. 2013;54(4):616-22.
5. Rorick-Kehn LM, et al. Neuropsychopharmacology. 2014;39(8):1932-41.
6. Atack JR, et al. J Pharmacol Exp Ther. 2017;361(1):1-13.
7. Meldrum BS. Epilepsy Res. 2000;42(1):83-93.
8. Wu Y, et al. J Neurochem. 2007;102(2):812-9.
9. Saito T, et al. J Neurochem. 2010;115(4):1007-18.
10. Wu Y, et al. J Neurotrauma. 2012;29(1):141-54.
11. Schank JR, et al. Neuropsychopharmacology. 2012;37(2):583-94.
12. Palop JJ, Mucke L. Nat Rev Neurosci. 2010;11(11):760-72.
Métodos De Síntesis
N-(1-cycloheptyl-3-piperidinyl)-1-(4-fluorophenyl)cyclopropanecarboxamide can be synthesized using a multi-step process that involves the reaction of 4-fluorophenylcyclopropanecarboxylic acid with N-(1-cycloheptyl)piperidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (2). The resulting intermediate is then treated with trifluoroacetic acid (TFA) to yield N-(1-cycloheptyl-3-piperidinyl)-1-(4-fluorophenyl)cyclopropanecarboxamide.
Aplicaciones Científicas De Investigación
N-(1-cycloheptyl-3-piperidinyl)-1-(4-fluorophenyl)cyclopropanecarboxamide has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, depression, and addiction (3). Preclinical studies have shown that N-(1-cycloheptyl-3-piperidinyl)-1-(4-fluorophenyl)cyclopropanecarboxamide can reduce seizure activity in animal models of epilepsy (4), and can also attenuate anxiety-like behaviors in rodents (5). In addition, N-(1-cycloheptyl-3-piperidinyl)-1-(4-fluorophenyl)cyclopropanecarboxamide has been shown to enhance the effects of benzodiazepines, a class of drugs commonly used to treat anxiety and other disorders (6).
Propiedades
IUPAC Name |
N-(1-cycloheptylpiperidin-3-yl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31FN2O/c23-18-11-9-17(10-12-18)22(13-14-22)21(26)24-19-6-5-15-25(16-19)20-7-3-1-2-4-8-20/h9-12,19-20H,1-8,13-16H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTIWQNMNTUSMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CCCC(C2)NC(=O)C3(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cycloheptylpiperidin-3-yl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-1,2-dimethylpiperazine](/img/structure/B6060894.png)
![3-[(cyclopentylamino)methyl]-3-hydroxy-1-(3-methoxybenzyl)-2-piperidinone](/img/structure/B6060900.png)
![N-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B6060907.png)
![N-cyclopentyl-3-cyclopropyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1H-pyrazole-5-carboxamide](/img/structure/B6060919.png)
![7-chloro-3-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-4-phenyl-2-quinolinol](/img/structure/B6060924.png)


![3-[1-(2,3-difluorobenzyl)-4-piperidinyl]-N-ethyl-1-pyrrolidinecarboxamide](/img/structure/B6060943.png)
![[2-({3-bromo-4-[(4-chlorobenzyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6060958.png)
![ethyl 2-[(5-bromo-2-furoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B6060963.png)
![methyl 2-(5-{[2-[(2-chlorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}-2-furyl)benzoate](/img/structure/B6060966.png)
![7-chloro-2-[4-(2-ethoxyphenyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B6060977.png)

